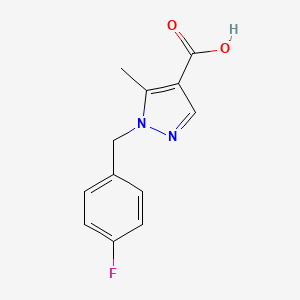

1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-5-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-8-11(12(16)17)6-14-15(8)7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANDKAMJYDNFRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CC2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route via Alpha-Difluoroacetyl Halide and Methylhydrazine Cyclization

This method involves two main steps:

Step 1: Substitution/Hydrolysis

Alpha, beta-unsaturated esters react with 2,2-difluoroacetyl halides (X = F or Cl) in the presence of an acid-binding agent at low temperature. Subsequent alkali hydrolysis yields an alpha-difluoroacetyl intermediate.

Step 2: Condensation/Cyclization

The intermediate undergoes condensation with methylhydrazine aqueous solution catalyzed by sodium iodide or potassium iodide. The reaction proceeds under reduced pressure and elevated temperature for cyclization. Acidification and recrystallization (using a 35-65% alcohol/water mixture, where alcohol is methanol, ethanol, or isopropanol) afford the target 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with high purity.

- Short reaction sequence.

- High atom economy.

- High yield and product quality.

- Suitable for industrial scale due to low waste emissions.

Reference: CN111362874B

Route via Halogenation, Diazotization, and Grignard Carboxylation

This three-step method starts from N-methyl-3-aminopyrazole:

Step 1: Halogenation

N-methyl-3-aminopyrazole is halogenated at the 4-position using bromine or iodine to give 4-halogen-1-methyl-1H-pyrazole-3-amine.

Step 2: Diazotization and Coupling

The halogenated amine is diazotized with sodium nitrite in aqueous solution, then coupled with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide to yield 4-halogen-3-(difluoromethyl)-1-methyl-1H-pyrazole.

Step 3: Grignard Exchange and Carboxylation

The halogenated pyrazole undergoes Grignard exchange using isopropyl magnesium chloride, followed by reaction with carbon dioxide. Acidification and recrystallization yield the desired 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

| Step | Reaction | Conditions | Yield | Purity |

|---|---|---|---|---|

| 1 | Halogenation | Aqueous, room temp | High | Not specified |

| 2 | Diazotization & Coupling | Cu2O catalyst | Moderate to high | Not specified |

| 3 | Grignard & Carboxylation | Low temp, CO2 | Overall 64% total yield | >99.5% purity |

- Avoids isomer formation common in traditional methods.

- Simple and scalable.

- High product purity.

Reference: CN111303035A

Ester Hydrolysis Route from Ethyl 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

This method focuses on hydrolysis of an ester intermediate to the corresponding carboxylic acid:

- Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is suspended in aqueous lithium hydroxide solution with methanol.

- The reaction mixture is refluxed for 2.5 to 17 hours.

- After cooling, acidification with hydrochloric acid precipitates the carboxylic acid.

- Filtration and drying yield the product with up to 95% yield.

| Parameter | Value |

|---|---|

| Solvent | Methanol / Water (LiOH solution) |

| Temperature | Reflux (approx. 80°C) |

| Reaction Time | 2.5 to 17 hours |

| Yield | 95% |

| Product Form | Pale yellow solid |

| Analytical Data | 1H NMR, LC-MS consistent with structure |

Reference: Ambeed product synthesis data

Pyrazolecarbonyl Halide Intermediate Preparation

This approach is relevant for preparing intermediates for further functionalization:

- Carboxylic acids are converted to pyrazolecarbonyl chlorides using chlorinating agents.

- Starting materials are alkyl 1-alkyl-3-fluoroalkyl-1H-pyrazole-4-carboxylates.

- The process is industrially viable due to availability of starting acids.

Note: This method is more focused on intermediates for downstream synthesis rather than direct preparation of the target acid.

Reference: US20110288305A1

Comparative Summary Table of Preparation Methods

| Method | Key Steps | Reaction Conditions | Yield | Purity | Advantages |

|---|---|---|---|---|---|

| Alpha-Difluoroacetyl Halide + Methylhydrazine Cyclization | Substitution/hydrolysis, condensation/cyclization | Low temp, alkali hydrolysis, sodium/potassium iodide catalyst | High (up to 95%) | High | Short route, industrially friendly, low waste |

| Halogenation + Diazotization + Grignard Carboxylation | Halogenation, diazotization, Grignard reaction with CO2 | Aqueous halogenation, Cu2O catalyst, low temp Grignard | 64% overall | >99.5% | Avoids isomers, scalable, high purity |

| Ester Hydrolysis | Hydrolysis of ethyl ester with LiOH | Reflux in MeOH/H2O, acidification | 95% | Not specified | Simple, high yield, direct acid formation |

| Pyrazolecarbonyl Halide Formation | Acid to acid chloride conversion | Chlorinating agents, standard conditions | Not specified | Not specified | Useful for intermediate synthesis |

Analytical and Quality Control

- Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., Bruker 400 MHz) is routinely used to confirm structure and purity.

- Liquid Chromatography-Mass Spectrometry (LC-MS) retention times and mass data validate molecular weight and purity.

- Gas Chromatography (GC) and Liquid Chromatography (LC) chromatograms confirm reaction intermediates and final product purity.

- Typical purity achieved is >95%, often exceeding 99% after recrystallization.

Chemical Reactions Analysis

Amide Formation

This reaction involves coupling the carboxylic acid with amines to form biologically relevant amides. A common method uses carbodiimide-based coupling agents:

| Reagents | Conditions | Yield | Source |

|---|---|---|---|

| EDC·HCl, DMAP, R-NH₂ | DMF, 0°C → rt, 12–24 hrs | 65–78% |

In a representative procedure, the acid reacts with amines in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC·HCl) and 4-dimethylaminopyridine (DMAP) to yield amides . The fluorobenzyl group remains intact under these conditions, and the reaction exhibits broad compatibility with aromatic and aliphatic amines.

Esterification

Ester derivatives are synthesized via acid-catalyzed reactions with alcohols:

| Reagents | Conditions | Yield | Source |

|---|---|---|---|

| H₂SO₄, R-OH | Reflux, 4–6 hrs | 70–85% |

For example, reaction with methanol in the presence of concentrated sulfuric acid produces the corresponding methyl ester. The esterification process is reversible, requiring excess alcohol or dehydrating agents to drive completion.

Reduction to Alcohol

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents:

| Reagents | Conditions | Yield | Source |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, 0°C → reflux | 55–60% |

Lithium aluminum hydride (LiAlH₄) reduces the –COOH group to –CH₂OH, yielding 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-methanol. Side reactions, such as over-reduction of the pyrazole ring, are minimal under controlled conditions.

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group:

| Reagents | Conditions | Yield | Source |

|---|---|---|---|

| Cu powder, quinoline | 200–220°C, 2–3 hrs | 40–50% |

Heating the compound with copper powder in quinoline generates 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole via CO₂ elimination . This pathway is less efficient compared to other methods due to side-product formation.

Electrophilic Aromatic Substitution (EAS)

The fluorobenzyl moiety undergoes selective EAS at the meta position relative to fluorine:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 1–2 hrs | Nitro derivative | 30–40% | |

| SO₃, H₂SO₄ | 50°C, 4 hrs | Sulfonic acid derivative | 25–35% |

Nitration and sulfonation occur at reduced rates due to the electron-withdrawing fluorine atom . The pyrazole ring remains unaffected under these conditions.

Key Structural Influences on Reactivity

-

Carboxylic Acid Group : Governs nucleophilic acyl substitution (amidation, esterification) and reduction.

-

Fluorobenzyl Substituent : Directs EAS to the meta position and enhances metabolic stability .

-

Pyrazole Core : The methyl group at position 5 sterically hinders substitution at adjacent positions .

Scientific Research Applications

Pharmaceutical Research

1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural attributes allow it to interact with biological targets effectively, making it a candidate for drugs aimed at treating inflammatory and pain conditions.

Case Study:

A study demonstrated that derivatives of this compound exhibit anti-inflammatory properties, indicating its potential in developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Agricultural Chemistry

The compound plays a crucial role in the formulation of herbicides and fungicides. Its efficacy in pest control while minimizing environmental impact makes it valuable in sustainable agricultural practices.

Data Table: Herbicidal Activity

| Compound | Application | Efficacy |

|---|---|---|

| 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid | Herbicide | High |

| Other Pyrazole Derivatives | Fungicide | Moderate |

This table illustrates the comparative efficacy of 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid against other compounds.

Material Science

In material science, this compound is explored for its properties in creating advanced materials, such as polymers and coatings. Its ability to enhance durability and resistance to environmental factors is under investigation.

Research Insight:

Recent studies have shown that incorporating this compound into polymer matrices can significantly improve thermal stability and mechanical strength, making it suitable for high-performance applications .

Biochemical Studies

The compound is also employed in biochemical research to study enzyme inhibition and receptor binding. These studies are vital for understanding biological pathways and developing new therapeutic agents.

Case Study:

Research has indicated that this compound can inhibit specific enzymes linked to disease pathways, thereby providing insights into potential drug development .

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain receptors or enzymes, while the pyrazole ring can participate in hydrogen bonding and other interactions. The carboxylic acid group may also play a role in its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid vary in substituents at positions 1 and 5, as well as the nature of aromatic rings. Below is a detailed comparison of molecular properties and research findings:

Table 1: Structural and Molecular Comparison

Key Findings:

Substituent Effects on Reactivity and Solubility: Fluorobenzyl vs. Methoxy Group: Methoxyphenyl derivatives exhibit higher solubility due to the electron-donating methoxy group, making them favorable for aqueous-phase reactions .

Biological Activity :

- Enzyme Inhibition : Pyrazole-4-carboxylic acids with aromatic substituents (e.g., fluorobenzyl, methoxyphenyl) are frequently explored as elastase inhibitors or antibacterial agents .

- Antibacterial Applications : Derivatives like 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid demonstrate moderate activity against Staphylococcus aureus and Escherichia coli .

Synthetic Utility :

- The carboxylic acid group enables further functionalization (e.g., amidation, esterification), as seen in compounds like 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide, a human neutrophil elastase inhibitor .

Biological Activity

1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in pharmaceutical and agricultural research due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- SMILES : Cc1cc(nn1Cc2ccc(F)cc2)C(O)=O

- InChIKey : IAQMWNBGGKTMPF-UHFFFAOYSA-N

Pharmacological Activities

The biological activity of 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid has been evaluated across several studies, revealing its potential in various therapeutic areas:

1. Anti-inflammatory Activity

Research indicates that compounds within the pyrazole family exhibit significant anti-inflammatory properties. For instance, derivatives similar to 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Dexamethasone | 76% | 86% | 1 |

| Test Compound | 61–85% | 76–93% | 10 |

This data suggests that modifications to the pyrazole structure can enhance its anti-inflammatory effects, making it a candidate for further development in treating inflammatory diseases .

2. Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyrazole derivatives against various bacterial strains. For example, compounds derived from pyrazole have demonstrated activity against E. coli, S. aureus, and Pseudomonas aeruginosa.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The presence of specific functional groups, such as the aliphatic amide pharmacophore, has been linked to enhanced antimicrobial efficacy .

3. Analgesic Properties

The analgesic potential of pyrazole derivatives has also been documented. Compounds similar to 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid have shown effectiveness comparable to traditional analgesics like indomethacin in various pain models.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in inflammation and pain pathways:

- Cyclooxygenase (COX) Inhibition : Some derivatives exhibit selective inhibition of COX enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation.

- Receptor Binding : The compound may interact with various receptors involved in pain perception, thereby modulating nociceptive signaling .

Case Study 1: Anti-inflammatory Efficacy

A study conducted on a series of pyrazole derivatives demonstrated that modifications at the benzyl position significantly enhanced anti-inflammatory efficacy in animal models of arthritis. The lead compound showed a reduction in joint swelling comparable to established NSAIDs.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial activity of a library of pyrazole derivatives against clinical isolates of resistant bacterial strains. The results indicated that certain modifications led to improved potency against multi-drug resistant strains, highlighting the therapeutic potential of these compounds.

Q & A

Basic: What are the standard synthetic routes for 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid?

Answer:

The synthesis typically involves cyclocondensation of ethyl acetoacetate with substituted hydrazines. For example:

- Step 1: React ethyl acetoacetate with 4-fluorobenzylhydrazine under reflux in ethanol to form the pyrazole ester intermediate.

- Step 2: Hydrolyze the ester group using NaOH (2M, 80°C, 6h) to yield the carboxylic acid derivative .

- Key variables: Reaction temperature (80–120°C), solvent (DMF or ethanol), and catalyst (POCl₃ for cyclization steps) influence yield (typically 60–75%) .

Advanced: How can regioselectivity challenges during pyrazole ring formation be addressed?

Answer:

Regioselectivity in pyrazole synthesis is influenced by steric and electronic factors:

- Electronic effects: Electron-withdrawing groups (e.g., fluorine on the benzyl group) direct substituents to the 4-position via resonance stabilization of intermediates .

- Steric control: Bulky substituents (e.g., 4-fluorobenzyl) favor formation of the 1,5-disubstituted pyrazole isomer. Computational DFT studies can predict preferred tautomers and transition states to optimize conditions .

- Validation: NMR and X-ray crystallography confirm regiochemistry, as seen in structural studies of analogous 5-methyl-1-phenyl derivatives .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- IR spectroscopy: Confirms carboxylic acid (C=O stretch at ~1700 cm⁻¹) and pyrazole ring (N-H bend at ~1550 cm⁻¹) .

- ¹H/¹³C NMR: Assigns substituent positions (e.g., 4-fluorobenzyl protons resonate at δ 5.3–5.5 ppm as a singlet; methyl groups at δ 2.1–2.3 ppm) .

- X-ray crystallography: Resolves crystal packing and hydrogen-bonding networks (e.g., dimer formation via carboxylic acid O-H···O interactions) .

Advanced: How do structural modifications influence biological activity?

Answer:

- Substituent effects: Fluorine at the 4-position enhances metabolic stability and membrane permeability. Methyl groups at C5 reduce steric hindrance for target binding .

- Derivatization: Conversion to acid chlorides (using SOCl₂) enables synthesis of amides or esters with improved bioactivity. For example, amide derivatives showed 2–4× higher antimicrobial potency than the parent acid in Staphylococcus aureus assays .

- Contradictions in data: Discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., pH, solvent) or impurities. Reproducibility requires strict adherence to HPLC purity standards (>95%) .

Basic: What are common applications of this compound in medicinal chemistry?

Answer:

- Antimicrobial scaffolds: Pyrazole-4-carboxylic acids inhibit bacterial enoyl-ACP reductase, validated via MIC assays against Gram-positive pathogens .

- Anti-inflammatory agents: Derivatives suppress COX-2 activity (IC₅₀ ~10 μM in RAW 264.7 cells) by mimicking arachidonic acid binding .

- Methodology: Bioactivity is assessed via microbroth dilution (antimicrobial) and ELISA (COX-2 inhibition), with cytotoxicity tested in HEK-293 cells .

Advanced: How can computational modeling optimize lead derivatives?

Answer:

- Docking studies: Pyrazole analogs dock into the ATP-binding pocket of kinases (e.g., EGFR) with Glide scores < −8.0 kcal/mol. Fluorine atoms form critical halogen bonds with Thr766 .

- QSAR models: Hammett σ values for substituents correlate with logP and IC₅₀ (R² > 0.85), guiding prioritization of electron-withdrawing groups .

- ADMET prediction: SwissADME predicts moderate bioavailability (TPSA ~80 Ų) and CYP3A4 metabolism, requiring prodrug strategies for in vivo use .

Basic: What purification methods ensure high-purity yields?

Answer:

- Recrystallization: Use ethanol/water (7:3 v/v) to remove unreacted hydrazines; yields >90% purity .

- Column chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent separates regioisomers (Rf = 0.4 for target compound) .

- HPLC: C18 column (acetonitrile/0.1% TFA gradient) confirms purity >98% (retention time ~12.3 min) .

Advanced: What strategies resolve contradictions in reported biological data?

Answer:

- Standardized assays: Use CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size of 1×10⁵ CFU/mL) to minimize variability .

- Control compounds: Compare against known inhibitors (e.g., ciprofloxacin for antibacterial studies) to normalize potency metrics .

- Meta-analysis: Pool data from ≥3 independent studies (e.g., 1-(4-Fluorobenzyl) derivatives show mean MIC of 8 μg/mL ± 2 SD) to identify outliers .

Basic: What safety precautions are required during synthesis?

Answer:

- Toxic reagents: Handle POCl₃ in a fume hood (LD₅₀ 121 mg/kg in rats); neutralize waste with 10% NaHCO₃ .

- Personal protective equipment (PPE): Use nitrile gloves, goggles, and flame-resistant lab coats during high-temperature reactions (>100°C) .

- Waste disposal: Carboxylic acid byproducts are classified as non-hazardous (pH 6–8) per EPA guidelines .

Advanced: How are pyrazole-4-carboxylic acids utilized in multi-target drug design?

Answer:

- Dual inhibitors: Hybrid derivatives (e.g., pyrazole–triazole conjugates) target both COX-2 and 5-LOX, reducing inflammation with IC₅₀ values <5 μM .

- Fragment-based design: Pyrazole cores serve as "head groups" for attaching pharmacophores (e.g., sulfonamides for carbonic anhydrase inhibition) .

- Validation: Synergistic effects are tested via checkerboard assays (FIC index ≤0.5 indicates synergy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.